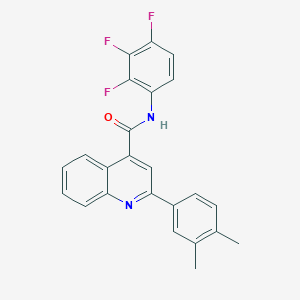![molecular formula C29H27Cl2N3O3 B452388 ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452388.png)
ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that features a quinoline core, a pyrazole ring, and a dichlorobenzyl group
Métodos De Preparación
The synthesis of ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.
Attachment of the Dichlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride under basic conditions.
Construction of the Quinoline Core: The quinoline ring can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone.
Final Coupling: The final step involves the esterification of the quinoline carboxylic acid with ethanol to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution can replace the dichlorobenzyl group with other functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
Ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Materials Science: The compound may be explored for its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazole and quinoline rings can interact with active sites or allosteric sites. The compound may inhibit enzyme activity or modulate receptor function by altering the conformation of the target protein.
Comparación Con Compuestos Similares
Similar compounds to ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate include:
Ethyl 4-[(2,4-dichlorobenzyl)amino]-1-piperidinecarboxylate: Shares the dichlorobenzyl group but differs in the core structure.
N-[(1S)-2-amino-1-(2,4-dichlorobenzyl)ethyl]-5-[2-(methylamino)pyrimidin-4-yl]thiophene-2-carboxamide: Contains a similar dichlorobenzyl group but has a different heterocyclic core.
The uniqueness of this compound lies in its combination of the pyrazole and quinoline rings, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C29H27Cl2N3O3 |
|---|---|
Peso molecular |
536.4g/mol |
Nombre IUPAC |
ethyl 4-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H27Cl2N3O3/c1-3-37-29(36)25-17(2)32-23-10-7-11-24(35)27(23)26(25)21-16-34(15-19-12-13-20(30)14-22(19)31)33-28(21)18-8-5-4-6-9-18/h4-6,8-9,12-14,16,26,32H,3,7,10-11,15H2,1-2H3 |
Clave InChI |
ZGWSXKLENUSSGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN(N=C3C4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl)C(=O)CCC2)C |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(C1C3=CN(N=C3C4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl)C(=O)CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452305.png)
![2-(3-butoxyphenyl)-N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]quinoline-4-carboxamide](/img/structure/B452308.png)
![Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B452309.png)
![6-Bromo-2-(4-butylphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B452311.png)
![2-(3-butoxyphenyl)-N-[3-(diethylamino)propyl]quinoline-4-carboxamide](/img/structure/B452312.png)
![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B452313.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]quinoline-4-carboxamide](/img/structure/B452314.png)

![6-bromo-2-(4-butylphenyl)-N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B452317.png)
![6-bromo-2-(4-ethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B452318.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B452323.png)


